molecular formula C22H18BrN3O3S B6009607 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(4-ethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(4-ethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one

Cat. No.: B6009607
M. Wt: 484.4 g/mol
InChI Key: KOXILEXFIVQGKZ-LFIBNONCSA-N
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Description

5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(4-ethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features a unique combination of indole, pyrimidine, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(4-ethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrimidine ring system. Key steps include:

    Bromination of 2-methylindole: This step involves the selective bromination of 2-methylindole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Condensation Reaction: The brominated indole is then subjected to a condensation reaction with an aldehyde to form the indole-3-ylidene intermediate.

    Formation of Pyrimidine Ring: The intermediate is further reacted with a suitable pyrimidine precursor under basic conditions to form the desired pyrimidine ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepyrimidin-4-one moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the indole and pyrimidine rings using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole or pyrimidine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

The compound is investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, the compound is explored for its use in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(4-ethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine moieties are known to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(4-ethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one lies in its combination of indole, pyrimidine, and phenyl groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-[(Z)-(5-bromo-2-methylindol-3-ylidene)methyl]-1-(4-ethoxyphenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S/c1-3-29-15-7-5-14(6-8-15)26-21(28)18(20(27)25-22(26)30)11-16-12(2)24-19-9-4-13(23)10-17(16)19/h4-11,28H,3H2,1-2H3,(H,25,27,30)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXILEXFIVQGKZ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C=C3C(=NC4=C3C=C(C=C4)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)/C=C/3\C(=NC4=C3C=C(C=C4)Br)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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